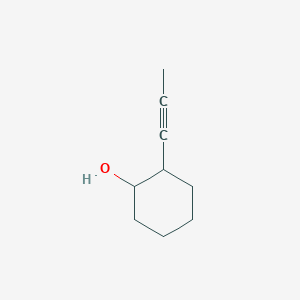

2-(Prop-1-yn-1-yl)cyclohexan-1-ol

Description

Significance of Alkynyl Alcohol Scaffolds in Modern Organic Synthesis

Alkynyl alcohols, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), are highly versatile building blocks in modern organic synthesis. numberanalytics.com The unique electronic properties and reactivity of the alkyne group allow for a wide array of chemical transformations. numberanalytics.com These scaffolds are crucial for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. numberanalytics.comnih.gov

The utility of alkynyl alcohols stems from their ability to participate in numerous reactions, including:

Cycloaddition reactions: The alkyne moiety can react with various partners to form complex ring systems. numberanalytics.com

Coupling reactions: Transition metal-catalyzed reactions, such as the Sonogashira coupling, enable the formation of new carbon-carbon bonds. nih.gov

Reductions and additions: The triple bond can be selectively reduced to form alkenes or alkanes, or it can undergo addition reactions to introduce new functional groups.

The presence of the adjacent hydroxyl group can direct the stereochemical outcome of these reactions, providing a powerful tool for controlling the three-dimensional structure of the final product.

Overview of Cyclohexanol (B46403) Derivatives as Key Intermediates

Cyclohexanol and its derivatives are fundamental intermediates in the chemical industry. chemicalbook.com Cyclohexanol itself is a high-volume industrial chemical produced primarily through the oxidation of cyclohexane (B81311) or the hydrogenation of phenol. wikipedia.org It serves as a critical precursor in the synthesis of polymers, most notably Nylon-6,6 and Nylon-6, through its conversion to adipic acid and caprolactam. chemicalbook.com

Beyond large-scale polymer production, cyclohexanol derivatives are valuable in various applications:

Pharmaceuticals: The cyclohexanol ring is a common structural motif in many drug molecules. chemicalbook.com

Solvents: Their physical properties make them effective solvents for lacquers, paints, and resins. chemicalbook.comresearchgate.net

Plasticizers: Ester derivatives of cyclohexanol are used as plasticizers to increase the flexibility of polymers. wikipedia.org

The rigid, yet conformationally mobile, cyclohexane ring provides a predictable three-dimensional scaffold for the attachment of functional groups, making its derivatives essential in synthetic chemistry. drugbank.com

Structural Features and Isomerism of Propynylcyclohexanols

The structure of 2-(prop-1-yn-1-yl)cyclohexan-1-ol presents several interesting stereochemical features. The molecule contains two stereocenters at positions C1 (bearing the hydroxyl group) and C2 (bearing the propynyl (B12738560) group) of the cyclohexane ring.

This leads to the possibility of multiple stereoisomers:

Diastereomers (cis and trans): The relative orientation of the hydroxyl and propynyl groups on the cyclohexane ring can be either on the same side (cis) or on opposite sides (trans). These two diastereomers have different physical and chemical properties.

Enantiomers (R/S): Each diastereomer (both the cis and the trans) is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. The absolute configuration at each stereocenter is designated as either (R) or (S).

Therefore, there are four possible stereoisomers of this compound: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The control of this stereochemistry is a significant challenge and a key objective in the synthesis of such molecules.

Historical Development of Synthetic Approaches to Alkynyl Alcohols

The synthesis of alkynyl alcohols has evolved significantly over the decades. Early methods often relied on the stoichiometric addition of metal acetylides (generated from terminal alkynes and strong bases like sodium amide or organolithium reagents) to aldehydes and ketones. While effective, these approaches often required harsh reaction conditions and generated significant amounts of metallic waste. nih.gov

The advent of transition metal catalysis revolutionized the field, offering milder and more efficient pathways. numberanalytics.com Modern synthetic strategies focus on catalytic and stereoselective methods to access these valuable compounds.

Table 2: Evolution of Synthetic Methods for Alkynyl Alcohols

| Method | Description | Era | Key Features |

|---|---|---|---|

| Stoichiometric Addition | Addition of pre-formed metal acetylides to carbonyl compounds. | Early- to Mid-20th Century | Requires strong bases, often lacks functional group tolerance. nih.gov |

| Transition Metal-Catalyzed Coupling | Coupling of alkynes with aldehydes or ketones using catalysts (e.g., Nickel, Copper). | Late 20th Century - Present | Milder conditions, improved functional group tolerance. nih.govacs.org |

| Deoxygenative Alkynylation | Direct conversion of alcohols to alkynes via radical intermediates. | 21st Century | Avoids the need for carbonyl precursors, broadens substrate scope. nih.gov |

| Photoredox Catalysis | Use of visible light to generate reactive intermediates for C-C bond formation. | 21st Century | Environmentally friendly, enables novel reaction pathways. nih.govacs.org |

Recent developments include photoredox-catalyzed deoxygenative alkynylation of alcohols, which allows for the direct conversion of an alcohol functional group into an alkyne, bypassing the need to first oxidize the alcohol to a ketone. nih.gov

Research Significance and Unexplored Frontiers of this compound Research

While the constituent parts of this compound—the alkynyl alcohol and the cyclohexanol ring—are well-studied, the specific compound itself remains a largely unexplored chemical entity. Its significance lies in its potential as a versatile intermediate for creating more complex molecules.

Potential Applications:

Medicinal Chemistry: The rigid cyclohexyl scaffold combined with the reactive alkyne handle makes it an attractive starting point for synthesizing novel therapeutic agents. The alkyne can be used for "click chemistry" reactions to attach the molecule to biomolecules or other drug fragments.

Materials Science: As a bifunctional monomer, it could be used in the synthesis of specialty polymers. The hydroxyl group allows for polyester (B1180765) or polyurethane formation, while the alkyne group could be used for cross-linking or further functionalization. acs.org

Unexplored Frontiers:

Stereoselective Synthesis: A primary challenge is the development of synthetic routes that can selectively produce a single one of the four possible stereoisomers. This would be crucial for any pharmaceutical application, where biological activity is often highly dependent on stereochemistry.

Reaction Chemistry: A systematic investigation of the reactivity of this compound is needed. Exploring its participation in various transition metal-catalyzed cyclizations, polymerizations, and multicomponent reactions could uncover novel and useful chemical transformations.

Biological Profiling: The biological activity of the different stereoisomers of this compound is completely unknown. Screening for antimicrobial, anticancer, or other therapeutic properties could be a fruitful area of research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-prop-1-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,3-4,6-7H2,1H3 |

InChI Key |

KEFQJRJQRABRHD-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1CCCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Prop 1 Yn 1 Yl Cyclohexan 1 Ol and Its Analogues

Direct Alkynylation Strategies for Cyclohexanone Precursors

The most direct and widely employed method for synthesizing 2-(prop-1-yn-1-yl)cyclohexan-1-ol and its analogues is the addition of a propynyl (B12738560) nucleophile to a cyclohexanone precursor. This approach builds the carbon skeleton and introduces the hydroxyl group in a single synthetic operation.

Nucleophilic addition of propynyl anions to the electrophilic carbonyl carbon of cyclohexanone is a cornerstone of this synthetic strategy. The requisite propynyl anion is typically generated in situ from propyne or a derivative. Two common methods for generating and utilizing these nucleophiles are through Grignard reagents and alkali metal acetylides.

Propynyl Grignard Reagents: 1-Propynylmagnesium bromide (CH₃C≡CMgBr) is a common Grignard reagent used for this transformation. academie-sciences.fr It is typically prepared by the reaction of ethylmagnesium bromide with propyne. The subsequent addition to cyclohexanone, followed by an aqueous workup, yields the target tertiary alcohol. academie-sciences.fr This reaction is a classic example of carbon-carbon bond formation and is widely applicable in organic synthesis. academie-sciences.fr

Alkali Metal Acetylides: Alternatively, terminal alkynes like propyne are sufficiently acidic (pKa ≈ 25) to be deprotonated by strong bases, such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium), to form a nucleophilic acetylide anion (CH₃C≡C⁻). nih.gov This anion readily attacks the carbonyl carbon of cyclohexanone. The reaction forms an alkoxide intermediate, which is then protonated during an acidic workup to afford the final propargyl alcohol. nih.gov

The table below summarizes typical conditions for the nucleophilic addition of propynyl anions to cyclohexanone.

| Entry | Nucleophile Source | Base/Reagent | Solvent | Temperature (°C) | Product Yield (%) |

| 1 | Propyne | Ethylmagnesium Bromide | Tetrahydrofuran (THF) | 0 to RT | ~70% (estimated) researchgate.net |

| 2 | Propyne | n-Butyllithium | Tetrahydrofuran (THF) | -78 to RT | Not specified nih.gov |

| 3 | Propyne | Sodium Amide (NaNH₂) | Liquid Ammonia | -33 | Not specified |

The nucleophilic addition of a propynyl anion to an unsubstituted cyclohexanone creates a single stereocenter, resulting in a racemic mixture. However, when a substituted cyclohexanone is used, a second stereocenter is generated, leading to the formation of diastereomers (cis and trans isomers). The stereochemical outcome of these reactions is influenced by a combination of steric and electronic factors. rsc.org

The addition to conformationally fixed cyclohexanones, such as 4-tert-butylcyclohexanone, is often used to study the facial selectivity of the nucleophilic attack. Generally, small nucleophiles tend to favor axial attack, leading to the equatorial alcohol, while bulky nucleophiles favor equatorial attack, yielding the axial alcohol, to minimize steric interactions. rsc.org The stereoselectivity is determined by the transition state energies, with factors like torsional strain and steric hindrance playing crucial roles. rsc.org For acetylide additions, the linear geometry of the nucleophile can lead to complex steric interactions that influence the diastereomeric ratio of the products. Computational studies have shown that the selectivity results from a delicate balance between these steric and torsional effects. nih.gov

The table below illustrates the influence of the nucleophile on the stereochemical outcome of addition to substituted cyclohexanones.

| Substrate | Nucleophile | Diastereomeric Ratio (Axial:Equatorial Attack) | Reference |

| 4-tert-Butylcyclohexanone | LiC≡CH | Good selectivity for axial attack | nih.gov |

| 4-Methylcyclohexanone | NaBH₄ | 86:14 | academie-sciences.fr |

| 2-tert-Butylcyclohexanone | NaBH₄ | 50:50 | academie-sciences.fr |

Functional Group Interconversions on Pre-existing Cyclohexanol (B46403) Skeletons

An alternative synthetic route involves the modification of an already-formed cyclohexanol derivative. This strategy, known as functional group interconversion (FGI), is a fundamental concept in organic synthesis where one functional group is transformed into another. researchgate.net This approach can be particularly useful for achieving specific stereochemies that are not accessible through direct alkynylation.

A common FGI strategy in this context starts with cyclohexene oxide. The strained three-membered ring of the epoxide is susceptible to ring-opening by nucleophiles. semanticscholar.orgnih.gov Reaction of cyclohexene oxide with a propynyl nucleophile, such as propynyl lithium or a propynyl Grignard reagent, results in a trans-diaxial opening of the epoxide. This reaction stereospecifically yields trans-2-(prop-1-yn-1-yl)cyclohexan-1-ol. The regioselectivity of the attack is governed by the Sₙ2-like mechanism of epoxide ring-opening. nih.gov

Another potential FGI pathway could involve converting the hydroxyl group of a suitable cyclohexanol precursor into a good leaving group, such as a tosylate or mesylate. Subsequent Sₙ2 displacement with a propynyl anion would introduce the alkyne moiety with inversion of configuration at the reaction center. nih.gov

Catalytic Approaches to Propynylcyclohexanol Formation

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. Transition metals, particularly rhodium, have been instrumental in developing novel pathways for the formation of complex carbocyclic structures like this compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While typically used for coupling sp² and sp hybridized carbons, certain methods can be adapted for sp³ centers. A plausible, though less common, approach could involve the coupling of a cyclohexyl derivative with a propynyl species. For instance, a Negishi-type coupling could potentially be employed, involving the reaction of an organozinc derivative of cyclohexane (B81311) with a propynyl halide in the presence of a palladium or nickel catalyst. However, the direct alkynylation of unactivated C(sp³)-H bonds adjacent to an alcohol remains a significant challenge in synthetic chemistry.

Rhodium-catalyzed reactions have emerged as powerful methods for the construction of cyclic compounds. nih.gov Specifically, rhodium-catalyzed cycloisomerization and cycloaddition reactions of enynes (molecules containing both an alkene and an alkyne) provide a convergent and atom-economical route to carbocycles. nih.gov

In a relevant synthetic strategy, an acyclic enyne precursor can be cyclized in the presence of a rhodium catalyst to form the cyclohexanol skeleton. For instance, a rhodium(I) catalyst can mediate the cycloisomerization of a 1,6-enyne to form a cyclic diene. While not directly forming a cyclohexanol, related rhodium-catalyzed processes, such as silylcarbocyclization (SCC) or related Pauson-Khand type reactions, can be envisioned to construct the six-membered ring. In an SCC reaction, an enyne can react with a hydrosilane and carbon monoxide in the presence of a rhodium complex to generate a silyl-substituted cyclohexenone, which can then be further manipulated to yield the target alcohol. The mechanism of these reactions often involves the formation of metallacyclic intermediates, such as rhodacyclopentenes, followed by migratory insertion and reductive elimination steps. nih.gov The use of chiral ligands on the rhodium catalyst can also impart high levels of enantioselectivity in these transformations. nih.govnih.gov

The table below provides examples of rhodium-catalyzed cyclization reactions of enynes, illustrating the versatility of this approach for constructing cyclic systems.

| Enyne Substrate | Rhodium Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1,6-Enyne | [Rh((S)-BINAP)]SbF₆ | Cyclopentane derivative | 86 | >99 | nih.gov |

| (E)-1,6-Enyne | Rh(I)-TangPhos | Cyclohexene derivative | High | Excellent | nih.gov |

| Acyclic Enyne | [RhCl(COD)]₂/P(4-FC₆H₄)₃ | Cyclic Diene | Good to Excellent | N/A |

Palladium(II)-Mediated Cascade Cyclization Pathways for Cyclohexanol Derivatives

Palladium-catalyzed cascade cyclizations are powerful methods for the efficient assembly of polycyclic and complex molecular scaffolds from simple, unsaturated precursors. rsc.org These reactions often proceed through a series of intramolecular bond-forming events, initiated by the activation of an alkene or alkyne by a palladium(II) species. vu.nl The synthesis of cyclohexanol derivatives, such as this compound, can be envisioned through the cyclization of appropriately designed enyne substrates.

The general mechanism for such a cascade often begins with the coordination of the palladium(II) catalyst to the enyne. This is followed by an intramolecular carbopalladation, where a carbon-palladium bond is formed as one of the unsaturated groups attacks the other. For the formation of a six-membered ring, a 6-exo-dig cyclization is a common pathway. vu.nl The resulting organopalladium intermediate can then undergo various termination steps to yield the final product and regenerate the active catalyst.

In the context of synthesizing cyclohexanol derivatives, a potential pathway involves the cyclization of a 1,6-enyne. rsc.org The strategic placement of a nucleophile, such as a hydroxyl group, within the substrate can lead to the formation of the desired alcohol functionality upon termination of the cascade. The versatility of palladium catalysis allows for the combination of multiple ring-forming steps in a single operation, enhancing synthetic efficiency. rsc.org The development of these cascade reactions has provided access to a wide array of complex small molecules with high medicinal relevance. vu.nl

Table 1: Key Steps in a Hypothetical Palladium(II)-Mediated Cascade Cyclization for a Cyclohexanol Precursor

| Step | Description | Intermediate |

| Initiation | Coordination of Pd(II) to the alkyne of a 1,6-enyne substrate. | π-Alkyne-Pd(II) complex |

| Propagation | Intramolecular 6-exo-dig carbopalladation to form a six-membered ring. | Alkenylpalladium(II) intermediate |

| Termination | Protonolysis or other quenching reaction to release the cyclohexanol derivative and regenerate the Pd(II) catalyst. | Cyclohexanol derivative |

The specific ligands attached to the palladium center play a crucial role in stabilizing the catalyst and influencing the reactivity and selectivity of the process. vu.nl Research in this area continues to explore new catalytic systems and substrates to broaden the scope of these powerful transformations in natural product synthesis and beyond. rsc.orgnih.gov

Gold(I) Catalysis in Alkyne Functionalization

Homogeneous gold catalysis has become a prominent tool in organic synthesis, particularly for the activation of carbon-carbon multiple bonds. jst.go.jp Gold(I) complexes are highly effective catalysts for the functionalization of alkynes due to their strong π-acidity, which renders the alkyne susceptible to nucleophilic attack. acs.orgnih.gov This reactivity has been harnessed to synthesize a variety of molecular structures, including substituted alcohols.

The gold(I)-catalyzed addition of water or alcohols to alkynes, known as hydroalkoxylation, is a 100% atom-economical reaction. nih.govunipd.it In the synthesis of a cyclohexanol derivative containing an alkyne, gold catalysis can be employed to facilitate the intramolecular addition of a hydroxyl group across the triple bond, a process known as oxycyclization. acs.org For terminal alkynes, the addition of an alcohol typically occurs at the internal carbon, following Markovnikov regioselectivity. nih.govunipd.it

The catalytic cycle generally involves the coordination of the gold(I) catalyst to the alkyne, which activates it for nucleophilic attack. unipd.it The subsequent intramolecular attack by a hydroxyl group can lead to the formation of a cyclic intermediate. Protodeauration then yields the final product and regenerates the gold(I) catalyst. unipd.it The choice of ligands and counteranions associated with the gold catalyst can significantly influence the reaction's efficiency and selectivity. unipd.it This methodology is a powerful tool for constructing oxygen-containing heterocycles and functionalized alcohols. jst.go.jpacs.org

Table 2: Influence of Gold Catalysts on a Model Alkyne Hydroalkoxylation Reaction

| Catalyst | Ligand | Anion | Outcome |

| [AuMe(L)] | Phosphine, Phosphite | N/A (activated by acid) | Formation of acetals or ketones acs.orgnih.gov |

| [(Ph₃PAu)₃O]BF₄ | Triphenylphosphine | BF₄⁻ | Promotes intramolecular cyclization jst.go.jp |

| IPrAuNTf₂ | N-Heterocyclic Carbene (NHC) | NTf₂⁻ | Used in tandem sequences for alcohol synthesis acs.orgnih.gov |

| AuCl₃ | None | Cl⁻ | Can catalyze furan synthesis from allenones mdpi.com |

The utility of gold-catalyzed alkyne functionalization has been demonstrated in the total synthesis of complex natural products, highlighting its reliability and effectiveness in constructing intricate molecular architectures. acs.org

Chemo- and Regioselectivity in the Synthesis of this compound Isomers

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound, which has multiple functional groups and potential sites for reaction. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs. researchgate.net

In the context of palladium- or gold-catalyzed syntheses, the nature of the catalyst, ligands, and reaction conditions are paramount in directing the outcome of the reaction. For instance, in gold-catalyzed hydroalkoxylation of unsymmetrical alkynes, high regioselectivity is often challenging to achieve, though terminal alkynes typically yield the Markovnikov addition product. unipd.it The electronic properties of the substrate can also influence the regiochemical outcome. unipd.it

Stereocontrol is another crucial aspect, determining the three-dimensional arrangement of atoms in the final product. The synthesis of substituted cyclohexanes and cyclohexanols often yields multiple stereoisomers. nih.gov Developing methods for the reliable and modular synthesis of specific stereoisomers is an ongoing area of research. nih.gov For example, the relative orientation of the hydroxyl and the propargyl groups in this compound can exist as cis or trans diastereomers. The choice of synthetic strategy, including the use of chiral catalysts or auxiliaries, can influence the diastereomeric ratio of the product. beilstein-journals.org

Recent advancements have focused on developing catalyst-controlled reactions that can override the inherent reactivity of a substrate to favor the formation of a desired isomer. nih.gov For example, in palladium-catalyzed processes, the ligand can play a key role in the stereochemical outcome of the reaction. Similarly, in gold catalysis, the choice of ligand and counterion can affect the selectivity of the transformation. beilstein-journals.org A thorough understanding of the reaction mechanism is essential for designing synthetic routes that provide the desired isomer with high purity.

Table 3: Factors Influencing Selectivity in the Synthesis of Substituted Cyclohexanols

| Factor | Influence on Selectivity | Example |

| Catalyst System | The metal and its ligands can direct the reaction to a specific site or stereochemical pathway. | Chiral zinc catalysts have been used for enantioselective reductions to form chiral alcohols. researchgate.net |

| Substrate Control | The inherent structure and electronics of the starting material can favor certain outcomes. | Sterically demanding groups can guide the stereochemical outcome in chain-walking catalysis. nih.gov |

| Reaction Conditions | Temperature, solvent, and additives can alter the reaction pathway and influence selectivity. | In gold-catalyzed cyclizations, reaction conditions can be tuned to favor specific ring sizes. jst.go.jp |

Ultimately, the successful synthesis of a specific isomer of this compound relies on the careful selection and optimization of these parameters to control the chemo-, regio-, and stereoselectivity of the key bond-forming steps.

Computational and Theoretical Investigations of 2 Prop 1 Yn 1 Yl Cyclohexan 1 Ol

Quantum Mechanical Studies for Geometric and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the geometric and electronic structure of 2-(Prop-1-yn-1-yl)cyclohexan-1-ol.

Density Functional Theory (DFT) Calculations for Ground States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations are employed to determine its ground-state geometry. This involves finding the minimum energy conformation of the molecule by optimizing the positions of all its atoms. The calculations would typically be performed using a functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-31G(d,p) or larger, to provide a good description of the electron density.

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the orientation of the propargyl and hydroxyl substituents on the cyclohexane (B81311) ring, which can exist in various stereoisomeric forms (diastereomers and enantiomers). DFT calculations can predict the relative stabilities of these isomers by comparing their optimized ground-state energies. For instance, the calculations can determine whether the substituents prefer equatorial or axial positions and the energetic cost of conformational changes, such as the ring flip of the cyclohexane moiety.

A hypothetical data table for the ground state energies of different conformers of this compound, as would be obtained from DFT calculations, is presented below. Please note that these are representative values and not from a specific study.

| Conformer/Isomer | Relative Energy (kcal/mol) |

| (1R,2R)-diequatorial | 0.00 |

| (1R,2R)-diaxial | +5.4 |

| (1S,2R)-equatorial-axial | +1.8 |

| (1S,2R)-axial-equatorial | +2.1 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting the molecule's reactivity. The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature.

DFT calculations provide the energies and visual representations of the HOMO and LUMO. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atom of the hydroxyl group or the π-system of the alkyne. The LUMO, on the other hand, would be expected to be distributed over the antibonding orbitals of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant reactivity descriptor. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

A representative data table of reactivity descriptors for this compound derived from hypothetical DFT calculations is shown below.

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | +1.2 |

| HOMO-LUMO Gap | 7.7 |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

| Global Electrophilicity (ω) | 0.91 |

Potential Energy Surface (PES) Analysis for Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wayne.edu For this compound, PES analysis is invaluable for understanding its conformational landscape and the mechanisms of its chemical reactions. By mapping the PES, stationary points, which include minima (reactants, intermediates, and products) and saddle points (transition states), can be located.

For instance, the PES for the rotation of the propargyl group or the hydroxyl group can reveal the energy barriers associated with these conformational changes. More complex reaction pathways, such as the participation of the alkyne in a cycloaddition reaction or the dehydration of the alcohol, can also be explored. Locating the transition state for a specific reaction on the PES is crucial, as its energy determines the activation energy and, consequently, the reaction rate.

Computational methods like the nudged elastic band (NEB) or string methods can be used to find the minimum energy path (MEP) between reactants and products, which passes through the transition state. mdpi.com Frequency calculations are then performed at the stationary points to characterize them: minima have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvation Models in Computational Chemistry

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational solvation models are used to account for these effects. There are two main types of solvation models: explicit and implicit.

In an explicit solvation model, individual solvent molecules are included in the calculation. While this approach is highly accurate, it is computationally very expensive. An implicit solvation model, on the other hand, represents the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

For this compound, which has a polar hydroxyl group, solvation in a polar solvent like water or methanol would be expected to stabilize the molecule and influence its conformational preferences and reactivity. Solvation models can be used in conjunction with DFT calculations to predict how the solvent affects the ground-state geometry, the relative energies of isomers, and the activation energies of reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum mechanical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of this compound.

An MD simulation would reveal the flexibility of the cyclohexane ring and the rotational freedom of the substituents. It can provide insights into the time-averaged distribution of different conformers and the rates of interconversion between them. For larger systems or longer timescales, classical force fields are typically used in MD simulations. For higher accuracy, especially when bond breaking or formation is involved, ab initio MD (AIMD) simulations, which use quantum mechanical calculations to determine the forces on the atoms at each time step, can be employed.

Advanced Spectroscopic and Crystallographic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific, publicly available experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound this compound.

Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiroptical Spectroscopy is essential for the complete structural elucidation and stereochemical assignment of a molecule. However, specific datasets including ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), characteristic IR absorption frequencies, mass fragmentation patterns, solid-state crystal structure, and chiroptical activity measurements for this compound could not be located.

While general spectroscopic principles and data for related analogous structures—such as cyclohexanol (B46403), various alkynes, and other substituted cyclohexanols—are well-documented, this information cannot be directly and accurately extrapolated to create a detailed, scientifically rigorous analysis of this compound itself. The precise stereochemistry (cis/trans isomerism) and the electronic environment created by the specific combination of the propynyl (B12738560) and hydroxyl groups on the cyclohexane ring would result in unique spectral characteristics.

Consequently, without access to primary research data from the synthesis and analysis of this compound, it is not possible to provide the in-depth characterization and data tables as requested in the specified outline. The generation of such an article would require speculation, which would not meet the standards of scientific accuracy.

Applications of 2 Prop 1 Yn 1 Yl Cyclohexan 1 Ol in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of Carbocyclic and Heterocyclic Frameworks

There is a lack of specific studies detailing the role of 2-(Prop-1-yn-1-yl)cyclohexan-1-ol as a precursor for carbocyclic and heterocyclic frameworks. However, the general utility of propargyl alcohols in synthesizing a wide array of heterocyclic compounds is well-established. The alkyne functionality within such molecules can readily participate in a variety of cyclization reactions, including cycloadditions and intramolecular ring closures, to yield complex cyclic systems. The hydroxyl group in this compound could potentially act as a directing group or a nucleophile in such cyclizations, facilitating the formation of fused or spirocyclic structures.

Building Block for Bridged or Fused Ring Systems

The rigid cyclohexane (B81311) core combined with the reactive propargyl unit suggests that this compound could be a valuable building block for synthesizing bridged or fused ring systems. Although no specific examples utilizing this compound have been reported, it is plausible that the alkyne could undergo intramolecular reactions with other functional groups introduced onto the cyclohexane ring to generate bicyclic products. Furthermore, the alkyne could participate in intermolecular cycloaddition reactions to construct more elaborate polycyclic frameworks. The relative stereochemistry of the hydroxyl and propargyl substituents would be a critical factor in determining the stereochemical outcome of these transformations.

Utility in the Construction of Natural Product Analogs

While no documented instances of this compound being used in the synthesis of natural product analogs were found, its structural components are prevalent in many natural products. The cyclohexanol (B46403) motif is a common feature in numerous terpenoids and steroids. The propargyl group can serve as a precursor to a variety of functional groups present in naturally occurring molecules or can be a key component of biologically active moieties like enediynes. Consequently, it is conceivable that this compound could function as a valuable synthetic tool for creating modified versions of natural products to explore structure-activity relationships.

Integration into Materials Science for Novel Polymer Architectures or Fluorescent Tags

There is no available information on the use of this compound in materials science for creating new polymer architectures or as a fluorescent tag. Generally, terminal alkynes are employed in "click" chemistry for polymer synthesis and surface functionalization. As this compound contains an internal alkyne, its utility in conventional copper-catalyzed azide-alkyne cycloadditions would be limited. The hydroxyl group could, in theory, initiate polymerization reactions, leading to polymers with pendant alkyne functionalities available for further modification. There is no evidence to suggest that this compound possesses inherent fluorescent properties or has been utilized as a fluorescent marker.

Data Tables

Due to the absence of specific experimental data for the applications of this compound in the reviewed literature, no data tables can be provided.

Detailed Research Findings

Specific and detailed research findings concerning the applications of this compound are not currently available in the public research domain. The discussion provided is based on the general chemical reactivity of the functional groups present in the molecule.

Q & A

Basic: What are the optimized synthetic routes for preparing 2-(Prop-1-yn-1-yl)cyclohexan-1-ol, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via alkylation of cyclohexanol derivatives using prop-1-yne precursors. For example, 1-(prop-1-yn-1-yl)cyclohexan-1-ol was synthesized by reacting cyclohexanol derivatives with propargyl bromide in the presence of NaH/THF, followed by column chromatography purification (52% yield) . To ensure purity:

- Use high-resolution NMR (¹H/¹³C) to confirm regioselectivity and absence of byproducts.

- Monitor reaction progress via TLC with UV/iodine visualization.

- Employ HRMS for molecular weight validation.

Advanced: How can SHELX software be utilized to resolve crystallographic ambiguities in structural elucidation of cyclohexanol derivatives?

Methodological Answer:

SHELXL (part of the SHELX suite) is critical for refining crystal structures, especially for cyclohexanol derivatives with conformational flexibility. Key steps include:

- Inputting high-resolution X-ray diffraction data to resolve torsional angles and hydrogen bonding networks.

- Addressing disorder in the propynyl group using PART instructions and restraints.

- Validate refinement with R-factor convergence (<5%) and check for outliers using the CCDC validation tool .

Note: SHELXTL (Bruker AXS version) is compatible with twinned data, which is common in cyclohexanol derivatives due to chiral centers .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify the cyclohexanol hydroxyl proton (δ ~1.5–2.5 ppm, broad) and propynyl protons (δ ~1.8–2.2 ppm for alkynyl CH).

- ¹³C NMR : Confirm the sp-hybridized carbon (δ ~70–85 ppm) and cyclohexanol quaternary carbon (δ ~75 ppm).

- FTIR : Detect O-H stretch (~3200–3600 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹).

- HRMS : Use ESI(+) or EI modes to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄O, expected m/z 138.1045) .

Advanced: How should researchers address contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Mitigation strategies:

- Re-optimize computational models (e.g., B3LYP/6-311+G(d,p) with implicit solvent models like SMD).

- Compare experimental vs. calculated NMR chemical shifts using tools like NMRshiftDB.

- For IR, ensure anharmonic corrections are applied to vibrational modes.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: What role does this compound play in multi-step syntheses, such as the Pauson–Khand reaction?

Methodological Answer:

The compound serves as a key intermediate in cycloaddition reactions. For example:

- Pauson–Khand Reaction : React with [Rh(CO)₂Cl]₂ in xylene to form bicyclic furanones (68% yield).

- Optimization : Use anhydrous conditions and monitor CO gas evolution.

- Characterization : Validate fused-ring products via ¹H NMR coupling constants (J ~8–10 Hz for transannular protons) and HRMS .

Basic: How can researchers safely handle and store this compound given its reactivity?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of the propynyl group.

- Handling : Use flame-resistant equipment (due to alkyne flammability) and PPE (nitrile gloves, safety goggles).

- Waste Disposal : Quench with aqueous FeSO₄ to neutralize reactive intermediates before disposal .

Advanced: What strategies are recommended for resolving racemization issues during asymmetric synthesis of cyclohexanol derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce stereochemistry at the cyclohexanol hydroxyl group.

- Dynamic Resolution : Employ enzymes (e.g., lipases) in kinetic resolutions.

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or VCD spectroscopy to confirm enantiomeric excess (>95%) .

Basic: How should experimental procedures be documented to ensure reproducibility in synthetic workflows?

Methodological Answer:

- Detailed Descriptions : Include molar ratios, solvent purity (e.g., THF dried over Na/benzophenone), and reaction time/temperature.

- Supporting Information : Provide raw spectral data (NMR, IR) and chromatograms in supplementary files.

- References : Cite established protocols (e.g., Beilstein Journal guidelines for compound characterization) .

Advanced: What computational tools can predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase for anti-inflammatory potential).

- QSAR Models : Train models on PubChem BioAssay data to correlate substituent effects (e.g., propynyl chain length) with activity.

- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Process Optimization : Use flow chemistry to enhance heat transfer in exothermic steps (e.g., NaH-mediated alkylation).

- Catalysis : Screen Pd/Cu catalysts for Sonogashira coupling as an alternative route.

- Scale-Up Challenges : Monitor for byproduct formation via inline FTIR and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.